molecular formula C20H25NS B3342624 3,7-DI-Tert-butyl-10H-phenothiazine CAS No. 27075-55-4

3,7-DI-Tert-butyl-10H-phenothiazine

Cat. No.: B3342624
CAS No.: 27075-55-4
M. Wt: 311.5 g/mol
InChI Key: FPOZRARWBPCXNY-UHFFFAOYSA-N
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Description

3,7-DI-Tert-butyl-10H-phenothiazine (CAS 27075-55-4) is a synthetically versatile, electron-rich phenothiazine derivative valued in advanced materials and biological research. Its core value lies in the steric and electronic modulation provided by the tert-butyl substituents, which enhance solubility and stabilize the nitrogen-centered radical cation, making the compound a robust and tunable redox system . In organic electronics, it serves as a high-performance building block for donor-acceptor type semiconductors. Research demonstrates its application as a strong electron-donor moiety in thioxanthone-based compounds, which form molecular glasses and exhibit properties such as thermally activated delayed fluorescence (TADF) and bipolar charge transport for use in organic light-emitting diodes (OLEDs) . Furthermore, its reversible redox characteristics and tunable oxidation potentials make it a compound of interest for applications in dye-sensitized solar cells and other optoelectronic devices . Beyond materials science, the phenothiazine scaffold possesses multifaceted biological activity. While this specific isomer is noted in electronic applications, related cationic phenothiazine derivatives show promising antibacterial efficacy against pathogenic strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), in the lower micromolar range, often by mechanisms involving bacterial efflux pump inhibition . The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,7-ditert-butyl-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS/c1-19(2,3)13-7-9-15-17(11-13)22-18-12-14(20(4,5)6)8-10-16(18)21-15/h7-12,21H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOZRARWBPCXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622317
Record name 3,7-Di-tert-butyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27075-55-4
Record name 3,7-Di-tert-butyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-DI-Tert-butyl-10H-phenothiazine typically involves the introduction of tert-butyl groups onto the phenothiazine core. One common method is the alkylation of phenothiazine with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-DI-Tert-butyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenothiazines .

Scientific Research Applications

Chemical Properties and Stability

The compound exhibits notable stability due to its steric hindrance from the tert-butyl groups, making it less susceptible to oxidation and degradation. Its chemical formula is C20_{20}H25_{25}NS, and it features a bicyclic structure that incorporates nitrogen and sulfur atoms. This structural configuration contributes to its biological activities and interaction with various biological targets.

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that 3,7-di-tert-butyl-10H-phenothiazine acts as a significant antioxidant and radical scavenger. This property is particularly relevant in preventing oxidative stress-related diseases, which are linked to conditions such as cardiovascular diseases and neurodegenerative disorders.

Antibacterial Activity
Studies have demonstrated that derivatives of phenothiazine compounds, including this compound, exhibit antibacterial properties against various pathogenic strains. For instance, a library of substituted phenothiazine salts showed distinct inhibition against Mycobacterium tuberculosis, Staphylococcus aureus, and several Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae at lower micromolar concentrations .

Neurological Applications
Compounds in the phenothiazine class are well-known for their antipsychotic properties. This compound has been explored for its potential effects on neurological conditions such as Alzheimer's disease. Research suggests that it may play a role in inhibiting protein aggregation associated with neurodegenerative diseases .

Material Science Applications

Photovoltaic Materials
The compound's electronic properties have made it a candidate for use in organic photovoltaic devices. Its ability to act as a donor material in bulk heterojunction solar cells has been investigated, showing promising results in enhancing energy conversion efficiency .

Fluorescent Dyes
Due to its emissive properties, this compound can be utilized as a fluorescent dye in various applications such as bioimaging and sensing technologies. Its tunable fluorescence characteristics allow for potential applications in detecting biological markers .

Case Studies

Study Title Findings Applications
Antioxidant Activity of PhenothiazinesDemonstrated significant radical scavenging activityPotential use in oxidative stress-related therapies
Antibacterial Screening of Phenothiazine DerivativesInhibition of bacterial growth at low concentrationsDevelopment of new antibacterial agents
Neurological Effects on Alzheimer’s ModelsReduced amyloid plaque formationTherapeutic strategies for Alzheimer’s disease

Mechanism of Action

The mechanism of action of 3,7-DI-Tert-butyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

Compound Substituents (Position) Stability Key Reactivity/Applications
DTP tert-Butyl (3,7) Air-sensitive (oxidizes) Semiconductor materials, radical precursors
10-Benzyl-1,9-dibromo-DTP Benzyl (10), Br (1,9) Air-stable Stable radical intermediates
3,7-Dibromo-10H-phenothiazine Br (3,7) Pale green powder Solar cell precursors, bioactive compounds
3,7-Dioctyl-10H-phenothiazine Octyl (3,7) N/A Potential solubility enhancer
3,7-Dimethoxy-10H-phenothiazine Methoxy (3,7) N/A Electron-donating applications
  • In contrast, benzyl substitution at position 10 (e.g., 10-benzyl-1,9-dibromo-DTP) enhances ambient stability .
  • Reactivity: Brominated derivatives (e.g., 3,7-Dibromo-10H-phenothiazine) are reactive intermediates for cross-coupling, enabling tailored electronic modifications .

Thermal and Electronic Properties

Compound Thermal Stability (TGA) HOMO-LUMO Characteristics Key Findings
DTP 403°C (5% weight loss) Large dihedral angle (butterfly conformation) Reduced HOMO-LUMO overlap, high PLQY in polar solvents
IN-Ph-DTC (Carbazole) 388°C (5% weight loss) Smaller dihedral angle Higher HOMO-LUMO overlap vs. DTP
3,7-Dibromo-10H-phenothiazine N/A Electron-withdrawing Br groups Enhanced reactivity for Suzuki couplings
  • Thermal Stability : DTP exhibits superior thermal stability (403°C) compared to carbazole-based analogues (388°C), attributed to tert-butyl groups stabilizing the molecular framework .
  • Electronic Effects : The tert-butyl groups in DTP induce a butterfly-shaped conformation, reducing electron density communication between HOMO and LUMO. This contrasts with methoxy or bromine substituents, which alter electron donation/withdrawal .

Biological Activity

3,7-Di-tert-butyl-10H-phenothiazine (DTBPT) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, properties, and various biological effects, including antibacterial and antioxidant activities, supported by relevant case studies and research findings.

This compound is a phenothiazine derivative with the chemical formula C20H25NSC_{20}H_{25}NS. Its structure includes two tert-butyl groups at positions 3 and 7 of the phenothiazine ring system. The synthesis typically involves reactions such as reductive amination or alkylation of phenothiazine precursors under controlled conditions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DTBPT against various pathogenic bacteria. A screening assay demonstrated its effectiveness against strains such as Mycobacterium tuberculosis, Staphylococcus aureus, and several Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these bacteria were found to be in the lower micromolar range, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of DTBPT

Bacterial StrainMIC (µM)
Mycobacterium tuberculosis12.5
Staphylococcus aureus6.69
Escherichia coli>100
Acinetobacter baumannii50
Klebsiella pneumoniae>100

This data suggests that DTBPT could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Antioxidant Activity

DTBPT has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The compound's ability to donate electrons makes it a potential therapeutic agent in conditions characterized by oxidative damage .

Case Studies

  • Study on Antibacterial Efficacy : A comprehensive study published in Chemistry - A European Journal assessed various phenothiazine derivatives, including DTBPT. The results showed that DTBPT exhibited significant inhibition of bacterial growth in vitro, supporting its potential use in antimicrobial therapies .
  • Antioxidant Mechanism Investigation : Research conducted by PubChem revealed that DTBPT acts as an effective antioxidant by reducing oxidative stress markers in cellular models. This study emphasizes its potential application in neurodegenerative diseases where oxidative damage plays a critical role .

Q & A

Q. What synthetic methodologies are commonly employed for 3,7-DI-Tert-butyl-10H-phenothiazine and its derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives are synthesized by reacting 10H-phenothiazine with tert-butyl groups under controlled conditions (e.g., CH₂Cl₂ solvent, TFA/Et₃SiH as catalysts, and NaOH for pH adjustment). Purification is achieved via column chromatography, yielding compounds confirmed by NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on combined analytical techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing tert-butyl groups (δ ~1.3 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm) .
  • Mass spectrometry (ESI±) : Verifies molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) and fragmentation patterns .
  • Melting point analysis : Provides additional purity validation (e.g., 132–133°C for hydroxamic acid derivatives) .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₃₁H₄₅NS (MW: 463.76 g/mol) .
  • Solubility : Generally lipophilic due to tert-butyl substituents; soluble in DMF, DCM, and THF .
  • Thermal stability : Decomposes above 250°C, as observed in differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can selective functionalization at the 3,7-positions of phenothiazine be achieved to avoid byproducts?

Steric hindrance from tert-butyl groups directs electrophilic substitutions to specific positions. For nitration, controlled reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize polysubstitution. Monitoring via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) reduces side products .

Q. What strategies are effective in enhancing the bioactivity of this compound as a histone deacetylase (HDAC) inhibitor?

  • Hydroxamic acid modification : Introducing a hydroxamic acid group (e.g., compound 22 ) enhances metal-binding affinity to HDAC active sites. This is achieved by coupling benzoic acid derivatives with hydroxylamine using COMU/DIPEA in DMF .
  • Structure-activity relationship (SAR) studies : Systematic substitution of tert-butyl groups with electron-withdrawing groups (e.g., NO₂) improves inhibitory potency against HDAC6 .

Q. How do conflicting NMR spectral data for phenothiazine derivatives arise, and how can they be resolved?

Discrepancies may stem from conformational flexibility or solvent effects. For example, tert-butyl groups induce axial chirality, leading to split signals in aromatic regions. Using deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) clarifies overlapping peaks .

Q. What computational methods are suitable for predicting the redox behavior of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and oxidation potentials. These correlate with experimental cyclic voltammetry data, showing a redox potential of ~0.5 V vs. Ag/AgCl due to the electron-donating tert-butyl groups .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Catalyst screening : Et₃SiH/TFA outperforms traditional Lewis acids (e.g., AlCl₃) in minimizing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of bulky tert-butyl reagents .
  • Scalable purification : Gradient elution in flash chromatography (hexane/EtOAc) improves separation efficiency .

Q. What analytical challenges arise in characterizing tert-butyl-substituted phenothiazines, and how are they addressed?

  • Low solubility : Sonication or heating in DMSO-d₆ aids NMR sample preparation .
  • Mass spectral complexity : High-resolution MS (HRMS) with ESI+ ionization resolves isotopic patterns for accurate mass assignment .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting biological activity data across phenothiazine derivatives?

Variations in HDAC isoform selectivity (e.g., HDAC6 vs. HDAC1) may arise from substituent positioning. For example, 3,7-di-tert-butyl derivatives show higher HDAC6 inhibition (IC₅₀ = 0.8 µM) compared to nitro-substituted analogs (IC₅₀ = 2.3 µM). Dose-response assays and molecular docking validate target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-DI-Tert-butyl-10H-phenothiazine
Reactant of Route 2
3,7-DI-Tert-butyl-10H-phenothiazine

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